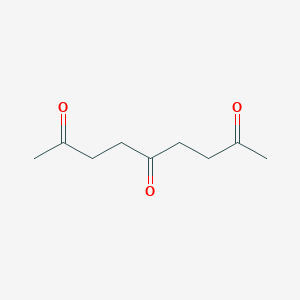
2,5,8-Nonanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8-Nonanetrione is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 8th positions of a nine-carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5,8-Nonanetrione can be synthesized through the catalytic ketonization of levulinic acid. This process involves the use of solid catalysts such as cerium oxide/alumina (CeO2/Al2O3) or zirconium oxide (ZrO2) at high temperatures . The reaction conditions typically require a fixed-bed flow reactor to promote the ketonization in a one-step process.
Industrial Production Methods: While the laboratory synthesis of this compound has been well-documented, scaling up to industrial production poses challenges due to the complexity of the synthetic routes and the need for specific reaction conditions . Current research is focused on optimizing these processes to make industrial-scale production feasible.
Análisis De Reacciones Químicas
Types of Reactions: 2,5,8-Nonanetrione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
2,5,8-Nonanetrione has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,5,8-Nonanetrione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and interact with nucleophiles, influencing its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems .
Comparación Con Compuestos Similares
2,8-Nonanedione: Another compound with a similar carbon chain but with only two ketone groups at the 2nd and 8th positions.
2,4,6-Octanetrione: A compound with three ketone groups at the 2nd, 4th, and 6th positions of an eight-carbon chain.
Uniqueness: 2,5,8-Nonanetrione is unique due to the specific positioning of its three ketone groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in synthesis and industry .
Propiedades
Número CAS |
38284-28-5 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
nonane-2,5,8-trione |
InChI |
InChI=1S/C9H14O3/c1-7(10)3-5-9(12)6-4-8(2)11/h3-6H2,1-2H3 |
Clave InChI |
OCLVFADSCVQCER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)

![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
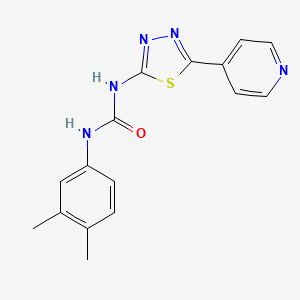
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
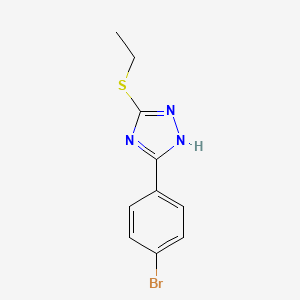
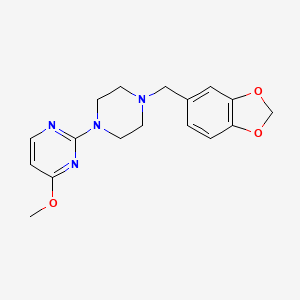

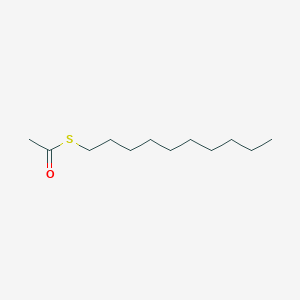
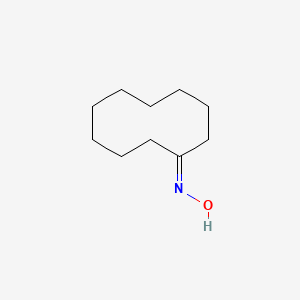
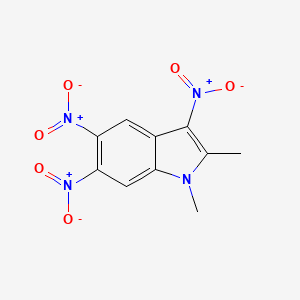
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
